molecular formula C12H8ClN3 B137413 3-(6-chloropyridazin-3-yl)-1H-indole CAS No. 129287-26-9

3-(6-chloropyridazin-3-yl)-1H-indole

Cat. No.: B137413
CAS No.: 129287-26-9
M. Wt: 229.66 g/mol
InChI Key: CLXGESVVZOJONY-UHFFFAOYSA-N
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Description

3-(6-Chloropyridazin-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a chloropyridazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the chloropyridazine ring can impart unique chemical properties.

Preparation Methods

The synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole typically involves the reaction of 6-chloropyridazine with an indole derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-chloropyridazine is reacted with an indole boronic acid under basic conditions. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures .

Chemical Reactions Analysis

3-(6-Chloropyridazin-3-yl)-1H-indole can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(6-Chloropyridazin-3-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-chloropyridazin-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, derivatives of this compound have been shown to interact with nicotinic acetylcholine receptors, which are involved in neurotransmission . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

3-(6-Chloropyridazin-3-yl)-1H-indole can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indole and chloropyridazine moieties, which can impart unique chemical and biological properties.

Properties

IUPAC Name

3-(6-chloropyridazin-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXGESVVZOJONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377053
Record name 3-(6-chloropyridazin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129287-26-9
Record name 3-(6-chloropyridazin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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